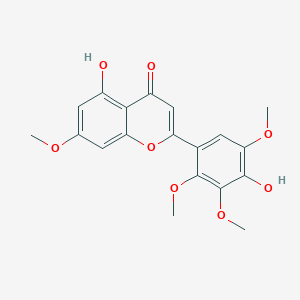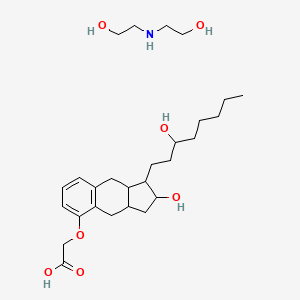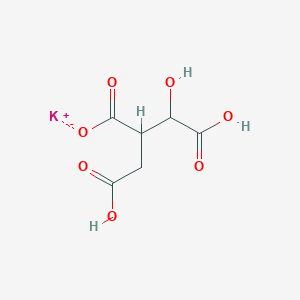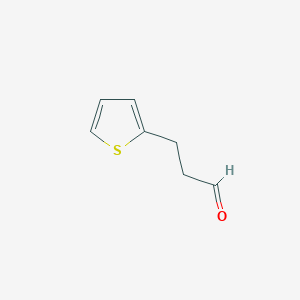
3-(Thiophen-2-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenepropanal is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring 2-Thiophenepropanal has the molecular formula C7H8OS and is characterized by the presence of a thiophene ring attached to a propanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophenepropanal can be achieved through several methods. One common approach involves the condensation of thiophene with propanal under acidic conditions. Another method includes the use of thiophene-2-carboxaldehyde as a starting material, which undergoes a Grignard reaction with an appropriate alkyl magnesium halide, followed by oxidation to yield 2-Thiophenepropanal .
Industrial Production Methods: Industrial production of 2-Thiophenepropanal typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Thiophenepropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2-propanoic acid.
Reduction: Reduction reactions can convert it into thiophene-2-propanol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
- Oxidation yields thiophene-2-propanoic acid.
- Reduction produces thiophene-2-propanol.
- Substitution reactions result in various halogenated or nitrated thiophene derivatives .
Aplicaciones Científicas De Investigación
2-Thiophenepropanal has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Thiophenepropanal involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
2-Thiophenepropanal can be compared with other thiophene derivatives:
Propiedades
Número CAS |
26359-21-7 |
|---|---|
Fórmula molecular |
C7H8OS |
Peso molecular |
140.20 g/mol |
Nombre IUPAC |
3-thiophen-2-ylpropanal |
InChI |
InChI=1S/C7H8OS/c8-5-1-3-7-4-2-6-9-7/h2,4-6H,1,3H2 |
Clave InChI |
AZAXFLWCDPQVHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


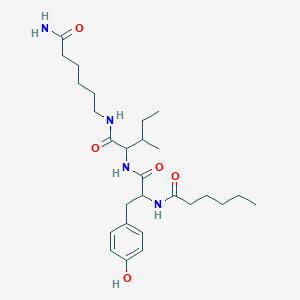
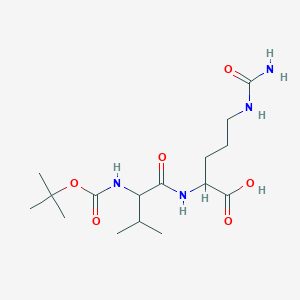
![2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15286338.png)
![1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B15286340.png)
![methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B15286348.png)
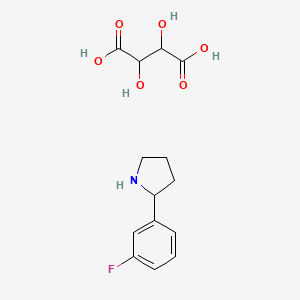
![Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B15286362.png)
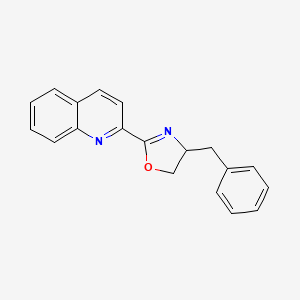
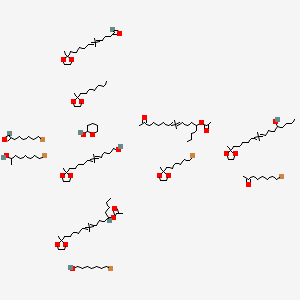

![4-(2-Cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15286407.png)
